![molecular formula C12H19NO2 B2400090 N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide CAS No. 2361657-01-2](/img/structure/B2400090.png)
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a synthetic compound that belongs to the class of amides and has a molecular formula of C11H17NO2. In
Mécanisme D'action
The exact mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes, leading to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, the synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is a multi-step process, which can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of new antimicrobial agents based on N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and its potential applications in cancer therapy. Finally, more research is needed to explore the potential side effects of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide and to develop ways to mitigate any adverse effects that may arise.
Méthodes De Synthèse
The synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide involves a multi-step process, starting with the reaction of cyclopropylmethylamine with propargyl bromide to form N-cyclopropylmethylpropargylamine. The resulting compound is then reacted with oxirane to form N-cyclopropyl(oxan-4-yl)methylpropargylamine, which is subsequently deprotected using acidic conditions to yield N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[cyclopropyl(oxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-3-4-9)10-5-7-15-8-6-10/h2,9-10,12H,1,3-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUCYJRJFTUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)
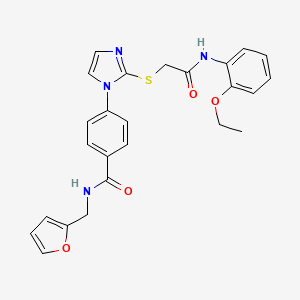
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2400015.png)
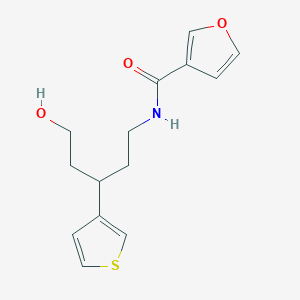
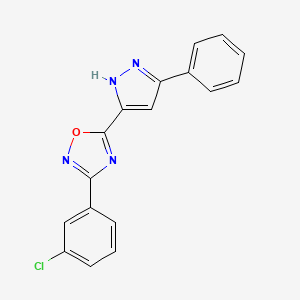
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

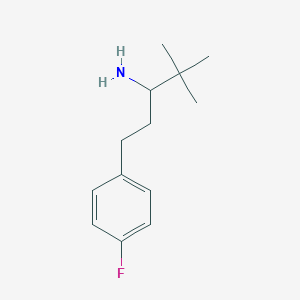
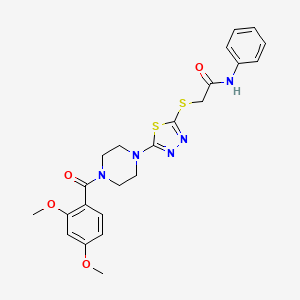
![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2400029.png)